
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated phenyl derivative. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol typically involves the bromination of 2-(4-chloro-3-fluorophenyl)ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding ethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-Bromo-2-(4-chloro-3-fluorophenyl)ethanone.
Reduction: 2-(4-chloro-3-fluorophenyl)ethanol.
Substitution: 2-Azido-2-(4-chloro-3-fluorophenyl)ethanol or 2-(4-chloro-3-fluorophenyl)ethanethiol.
Aplicaciones Científicas De Investigación
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The presence of halogens on the phenyl ring can influence the compound’s reactivity and interactions with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Bromo-4’-fluoroacetophenone
- 2-Chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is unique due to the specific arrangement of halogens on the phenyl ring and the presence of both a bromine atom and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C8H7BrClFO |
|---|---|
Peso molecular |
253.49 g/mol |
Nombre IUPAC |
2-bromo-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-6(4-12)5-1-2-7(10)8(11)3-5/h1-3,6,12H,4H2 |
Clave InChI |
ILMVQVPUFVCCES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CO)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


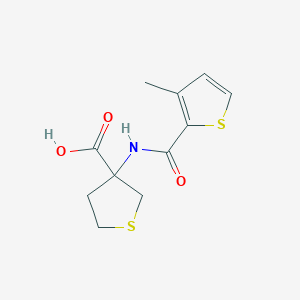
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)


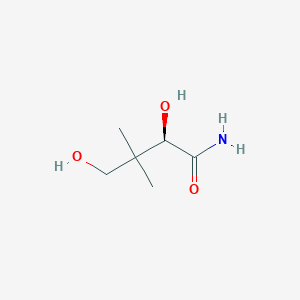
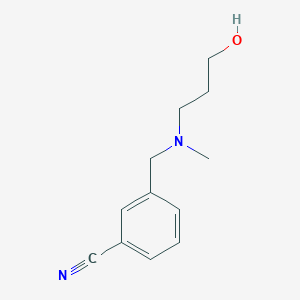
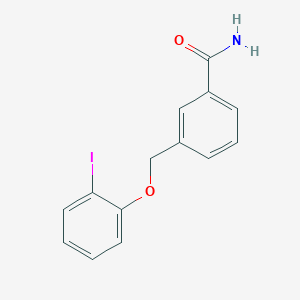
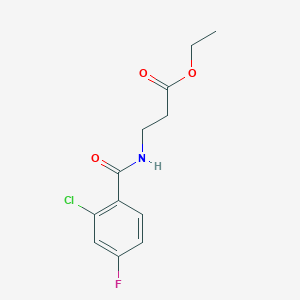


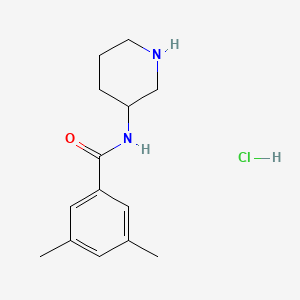
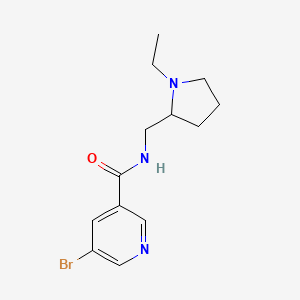
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)
